Cas no 2172001-98-6 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid)

3-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexene ring and a butanoic acid moiety, providing versatility in constructing constrained peptide backbones. The Fmoc group ensures orthogonal deprotection compatibility with standard solid-phase peptide synthesis protocols. This compound is particularly useful for introducing conformational restraints or hydrophobic interactions in peptide design. Its well-defined reactivity profile allows for efficient coupling while minimizing side reactions. The product is suited for researchers requiring precise control over peptide secondary structure or those developing peptidomimetics with enhanced stability and target affinity.
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid structure
2172001-98-6 structure
Product name:3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid
CAS No:2172001-98-6
MF:C26H28N2O5
Molecular Weight:448.510927200317
CID:5870279
PubChem ID:165759382

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid
    • 2172001-98-6
    • EN300-1555487
    • 3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
    • インチ: 1S/C26H28N2O5/c1-16(13-24(29)30)27-25(31)17-7-6-8-18(14-17)28-26(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-6,8-12,16-18,23H,7,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: OVGKRQRPGIUPBV-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CCC(C(NC(C)CC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 448.19982200g/mol
  • 同位素质量: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 731
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.4

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1555487-5.0g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
5g
$9769.0 2023-06-05
Enamine
EN300-1555487-10000mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1555487-100mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1555487-500mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
500mg
$3233.0 2023-09-25
Enamine
EN300-1555487-2.5g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1555487-1000mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1555487-0.5g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1555487-50mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1555487-250mg
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
250mg
$3099.0 2023-09-25
Enamine
EN300-1555487-0.1g
3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}butanoic acid
2172001-98-6
0.1g
$2963.0 2023-06-05

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid 関連文献

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acidに関する追加情報

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid (CAS No. 2172001-98-6): A Comprehensive Overview

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid (CAS No. 2172001-98-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorene and cyclohexene, with a unique structure that confers it specific biological and chemical properties. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The Fmoc group in 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid plays a crucial role in its stability and reactivity. This protecting group is known for its ease of removal under mild conditions, making it an ideal choice for synthetic routes that require stepwise protection and deprotection of functional groups. The cyclohexene ring, on the other hand, introduces additional complexity to the molecule, potentially influencing its conformational flexibility and interactions with biological targets.

Recent studies have explored the potential applications of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid in various therapeutic areas. One notable area of research is its use as a building block in the synthesis of peptides and peptidomimetics. Peptides and peptidomimetics are essential in drug discovery due to their high specificity and potency in modulating biological processes. The Fmoc protection strategy allows for precise control over the synthesis of these molecules, ensuring that the desired peptide sequence is achieved with minimal side reactions.

In addition to its role in peptide synthesis, 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid has been investigated for its potential as a lead compound in the development of new drugs. Researchers have focused on optimizing the structure of this compound to enhance its pharmacological properties, such as solubility, stability, and bioavailability. For instance, modifications to the cyclohexene ring or the butanoic acid moiety have been explored to improve the compound's ability to cross biological membranes and reach its target site.

The biological activity of 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid has also been a subject of interest. Studies have shown that this compound can interact with specific protein targets, such as enzymes and receptors, which are involved in various disease pathways. For example, it has been reported to exhibit inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This makes it a promising candidate for further development as a therapeutic agent.

The synthetic route for 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid involves multiple steps, each carefully designed to ensure high yield and purity. The synthesis typically begins with the formation of the Fmoc protected amino group on the cyclohexene ring, followed by the introduction of the formamide functionality and the butanoic acid moiety. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process, making it more efficient and scalable for industrial applications.

In terms of safety and handling, 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}butanoic acid should be stored under appropriate conditions to maintain its stability and prevent degradation. It is recommended to store the compound at low temperatures (e.g., 4°C) and protect it from light and moisture. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The future prospects for 3-{5-({(9H-fluoren-9-y l)methoxycarbonyl}amino)cyclohex - 3 - en - 1 - y lformamido }butanoic acid are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this field, leading to the development of novel therapeutic agents that can address unmet medical needs.

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